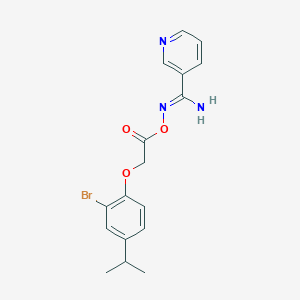

(Z)-N'-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide

Übersicht

Beschreibung

(Z)-N’-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide is a synthetic organic compound characterized by its complex structure, which includes a brominated phenoxy group, an isopropyl substituent, and a nicotinimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide typically involves multiple steps:

Bromination: The starting material, 4-isopropylphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to yield 2-bromo-4-isopropylphenol.

Etherification: The brominated phenol is then reacted with chloroacetic acid or its derivatives in the presence of a base such as potassium carbonate to form 2-(2-bromo-4-isopropylphenoxy)acetic acid.

Amidation: The acetic acid derivative is converted to its corresponding acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with nicotinimidamide to form the final product, (Z)-N’-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.

Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles like sodium azide or thiols can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

Oxidation: Hydroxy or keto derivatives of the isopropyl group.

Reduction: Dehalogenated products or derivatives with different substituents.

Substitution: Compounds with various functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

Research has indicated that (Z)-N'-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Exhibits selective toxicity towards cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Inhibition : May inhibit specific enzymes involved in metabolic pathways related to diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of related compounds. The findings indicated that modifications to the phenoxy group significantly enhanced antimicrobial potency against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) reported at approximately 15 µg/mL for similar compounds. This suggests a promising avenue for the development of new antibiotics based on this compound's structure.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealed that this compound exhibited IC50 values in the low micromolar range (approximately 25 µM). This indicates significant cytotoxic effects while sparing normal cells, making it a candidate for further development into anticancer therapies.

Wirkmechanismus

The mechanism by which (Z)-N’-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It could interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

Pathway Interference: By interacting with key molecules in biological pathways, the compound could modulate processes such as cell proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(Z)-N’-(2-(2-chloro-4-isopropylphenoxy)acetoxy)nicotinimidamide: Similar structure with a chlorine atom instead of bromine.

(Z)-N’-(2-(2-fluoro-4-isopropylphenoxy)acetoxy)nicotinimidamide: Fluorine substitution instead of bromine.

(Z)-N’-(2-(2-methyl-4-isopropylphenoxy)acetoxy)nicotinimidamide: Methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (Z)-N’-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide may confer unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets and its overall chemical behavior.

This detailed overview provides a comprehensive understanding of (Z)-N’-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

(Z)-N'-(2-(2-bromo-4-isopropylphenoxy)acetoxy)nicotinimidamide is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and metabolic regulation. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a nicotinimidamide moiety linked to a bromo-substituted phenoxyacetate. The presence of the bromine atom and isopropyl group suggests potential interactions with biological targets, influencing its pharmacological profile.

- Nicotinamide Pathways : The compound is related to nicotinamide, which plays a crucial role in cellular energy metabolism through its conversion to nicotinamide adenine dinucleotide (NAD+). This process is vital for ATP production and DNA repair mechanisms .

- Neuroprotective Effects : Research indicates that nicotinamide derivatives may protect neurons from oxidative stress and apoptosis. This protection is mediated through the inhibition of caspases and the maintenance of mitochondrial integrity, which are critical in neurodegenerative conditions .

- Anti-inflammatory Properties : Nicotinamide has demonstrated anti-inflammatory effects, which may be relevant for conditions such as obesity and metabolic syndrome. These effects are attributed to the modulation of inflammatory cytokines and pathways .

In Vitro Studies

- Cell Viability : Studies have shown that this compound enhances cell viability in neuronal cell lines exposed to oxidative stress. This effect is likely due to its ability to increase NAD+ levels, promoting cellular repair mechanisms .

- Apoptosis Inhibition : The compound has been observed to inhibit apoptosis in cultured neurons, reducing the activity of pro-apoptotic factors such as caspase-3. This suggests a protective role against neurodegeneration .

In Vivo Studies

- Animal Models : In rodent models of ischemic stroke, administration of nicotinamide derivatives has resulted in reduced neuronal death and improved functional recovery. This underscores the potential therapeutic applications of this compound in neuroprotection .

- Metabolic Effects : Research indicates that compounds related to nicotinamide can improve metabolic parameters in models of type 2 diabetes by enhancing insulin sensitivity and reducing inflammation .

Case Studies

- Neuroprotection in Stroke Models : A study involving ischemic stroke models demonstrated that treatment with nicotinamide derivatives reduced infarct size and improved neurological scores, suggesting significant neuroprotective effects .

- Obesity Management : Another investigation highlighted the role of nicotinamide in regulating lipid metabolism, showing that it could reduce body weight gain and improve metabolic profiles in obese mice .

Data Summary

Eigenschaften

IUPAC Name |

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-propan-2-ylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O3/c1-11(2)12-5-6-15(14(18)8-12)23-10-16(22)24-21-17(19)13-4-3-7-20-9-13/h3-9,11H,10H2,1-2H3,(H2,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQRSVBBKSVQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.